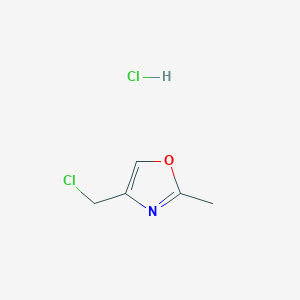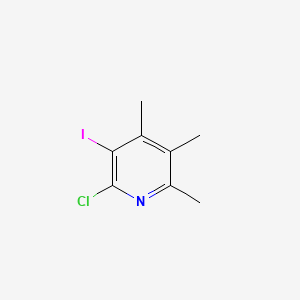
Denitroentacapone
Übersicht
Beschreibung
Denitroentacapone is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Denitroentacapone is a selective, reversible catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that plays a significant role in the degradation of catecholamines such as dopamine, epinephrine, and norepinephrine .
Mode of Action
This compound interacts with its target, COMT, by inhibiting its activity in peripheral tissues . This inhibition alters the plasma pharmacokinetics of levodopa, a precursor of dopamine . By inhibiting COMT, this compound prevents the premature metabolization of levodopa, resulting in an overall increase of levodopa remaining in the brain and body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway of levodopa. By inhibiting COMT, this compound prevents the methylation of levodopa, thereby increasing its bioavailability and enhancing its therapeutic effect .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . There is considerable inter- and intraindividual variation in its absorption and pharmacokinetics, which is reflected in the variability in motor response .
Result of Action
The molecular effect of this compound’s action is the increased and more sustained plasma levodopa concentrations . On a cellular level, this results in an increased dopamine concentration in the brain, which helps alleviate the symptoms of Parkinson’s disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, diet and lifestyle can impact the absorption and metabolism of the drug . Additionally, the gut microbiome, which can be influenced by factors such as diet, antibiotics use, and illnesses, may also play a role in the drug’s action .
Biochemische Analyse
Biochemical Properties
Denitroentacapone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines such as dopamine, epinephrine, and norepinephrine . By inhibiting COMT, this compound increases the levels of these neurotransmitters, which can have various physiological effects. Additionally, this compound interacts with other proteins and enzymes involved in metabolic pathways, influencing their activity and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in neurotransmitter levels and signaling . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to and inhibit the activity of catechol-O-methyltransferase (COMT). By binding to the active site of COMT, this compound prevents the enzyme from catalyzing the methylation of catecholamines, leading to increased levels of these neurotransmitters . This inhibition can result in enhanced neurotransmitter signaling and various physiological effects. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance neurotransmitter levels and improve motor function in animal models of Parkinson’s disease . At high doses, this compound can have toxic effects, including neurotoxicity and adverse effects on other organ systems . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while higher doses result in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as catechol-O-methyltransferase (COMT) and other cofactors involved in these pathways . By inhibiting COMT, this compound increases the levels of catecholamines, which can influence metabolic flux and metabolite levels within cells . These changes in metabolic pathways can have downstream effects on cellular function and overall physiology.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside cells, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects on cellular processes . The transport and distribution of this compound can influence its localization and activity within different tissues and cell types.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be localized to specific compartments within cells, such as the cytoplasm, mitochondria, and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments . The subcellular localization of this compound can affect its interactions with biomolecules and its overall activity within cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N,N-diethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-16(4-2)14(19)11(9-15)7-10-5-6-12(17)13(18)8-10/h5-8,17-18H,3-4H2,1-2H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACDFFVLQMLTIW-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C=C1)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C=C1)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217439-96-7 | |
| Record name | Denitroentacapone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217439967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DENITROENTACAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVC5D7Q3XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





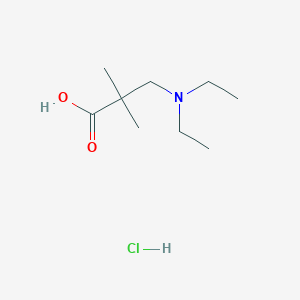
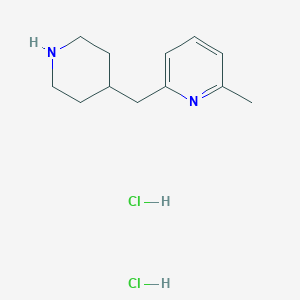
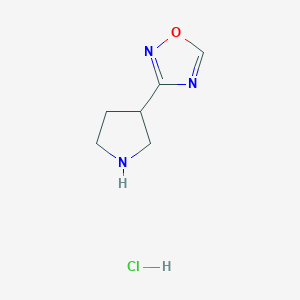

![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride](/img/structure/B1436128.png)
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
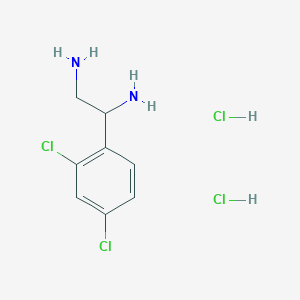
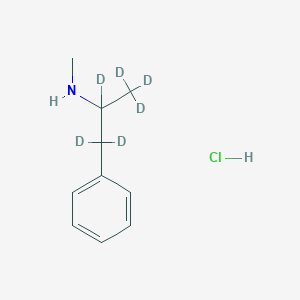
![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
